Pyrrolidinium, 1-methyl-1-(2-(2-(4-(1-methylpyrrolidinium-1-ylmethyl)2-dioxolanyl)ethyl)-2-methyl-4-dioxolanylmethyl)-, diiodide

Description

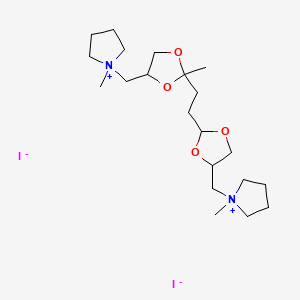

This compound is a pyrrolidinium-based ionic liquid (IL) featuring a highly specialized structure. The cation comprises two fused pyrrolidinium rings, each substituted with methyl groups and interconnected via dioxolanyl (1,3-dioxolane) moieties. The presence of dual dioxolanyl rings introduces rigidity and steric bulk, while the diiodide counteranions (I⁻) contribute to its ionic character. Such structural complexity distinguishes it from conventional pyrrolidinium ILs, which typically possess simpler alkyl or hydroxyl side chains .

However, its unique dioxolanyl architecture may confer distinct thermal stability, ionic conductivity, or solubility profiles compared to standard ILs .

Properties

CAS No. |

102280-70-6 |

|---|---|

Molecular Formula |

C21H40I2N2O4 |

Molecular Weight |

638.4 g/mol |

IUPAC Name |

1-methyl-1-[[2-[2-[2-methyl-4-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-1,3-dioxolan-2-yl]ethyl]-1,3-dioxolan-4-yl]methyl]pyrrolidin-1-ium;diiodide |

InChI |

InChI=1S/C21H40N2O4.2HI/c1-21(25-17-19(27-21)15-23(3)12-6-7-13-23)9-8-20-24-16-18(26-20)14-22(2)10-4-5-11-22;;/h18-20H,4-17H2,1-3H3;2*1H/q+2;;/p-2 |

InChI Key |

GZCQNKDYXZMXGP-UHFFFAOYSA-L |

Canonical SMILES |

CC1(OCC(O1)C[N+]2(CCCC2)C)CCC3OCC(O3)C[N+]4(CCCC4)C.[I-].[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidinium, 1-methyl-1-(2-(2-(4-(1-methylpyrrolidinium-1-ylmethyl)2-dioxolanyl)ethyl)-2-methyl-4-dioxolanylmethyl)-, diiodide involves multiple steps. The process typically begins with the preparation of the pyrrolidinium and dioxolanyl precursors. These precursors are then subjected to a series of chemical reactions, including alkylation and iodination, to form the final compound. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining strict quality control standards. The use of advanced analytical techniques, such as NMR spectroscopy and mass spectrometry, is essential for monitoring the reaction progress and verifying the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidinium, 1-methyl-1-(2-(2-(4-(1-methylpyrrolidinium-1-ylmethyl)2-dioxolanyl)ethyl)-2-methyl-4-dioxolanylmethyl)-, diiodide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.

Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation with high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with altered functional groups .

Scientific Research Applications

Potential Applications

- Electrochemical Applications: This compound can facilitate ion transport due to its ionic nature, which is beneficial in applications like batteries and supercapacitors. Its ionic conductivity and electrochemical stability can be measured using techniques such as impedance spectroscopy, providing insights into its performance in various applications.

- Phase-Transfer Catalysis: Bis-pyrrolidinium compounds can be employed as phase-transfer catalysts . Bis-piperidinium and bis-pyrrolidinium compounds significantly accelerate the rate of reaction as compared to traditional cetyltrimethylammonium bromide (CTAB) and 1-ethyl-3-methylimidazolium chloride phase-transfer catalysts . This enhanced activity may be attributed to the presence of two cationic centers in the bis-piperidinium and bis-pyrrolidinium compounds .

- Antitumor Activity: Pyrrolidinium-type fullerene derivatives exhibit antitumor effects . For example, fullerenodipyrrolidinium diiodide induces apoptosis of primary effusion lymphoma (PEL) cells via caspase-9 activation . It reduces the phosphorylation of AKT at Ser473 and inhibits the phosphorylation of procaspase-9 at Ser196 .

- Material Science: The diiodide anion contributes to its ionic characteristics, making it significant in the field of materials science and electrochemistry.

Mechanism of Action

The mechanism of action of Pyrrolidinium, 1-methyl-1-(2-(2-(4-(1-methylpyrrolidinium-1-ylmethyl)2-dioxolanyl)ethyl)-2-methyl-4-dioxolanylmethyl)-, diiodide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound’s properties, a comparative analysis with structurally related pyrrolidinium ILs is presented below. Key parameters include substituent effects, anion influence, biodegradability, and functional performance.

Table 1: Structural and Functional Comparison of Pyrrolidinium-Based Ionic Liquids

Key Observations:

Structural Complexity vs. However, its rigid framework may enhance thermal stability (>250°C inferred from similar pyrrolidinium ILs) .

Anion Effects : The diiodide counterions may limit electrochemical stability compared to TFSI-based ILs, as iodide is more nucleophilic and prone to oxidation .

Applications : While simpler pyrrolidinium ILs excel in batteries or green chemistry, the target compound’s niche structure may suit specialized roles, such as rigid electrolytes in high-temperature devices or as structural templates for organic synthesis .

Biological Activity

Pyrrolidinium, 1-methyl-1-(2-(2-(4-(1-methylpyrrolidinium-1-ylmethyl)2-dioxolanyl)ethyl)-2-methyl-4-dioxolanylmethyl)-, diiodide is a complex organic compound with significant potential in various biological applications. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidinium core substituted with multiple dioxolane groups and diiodide ions. Its structural complexity contributes to its unique biological properties.

Chemical Formula

- Molecular Formula : C₁₄H₁₈I₂N₂O₄

Research indicates that pyrrolidinium compounds can exhibit various biological activities, including:

- Antimicrobial Activity : Certain pyrrolidinium derivatives have shown efficacy against a range of bacterial strains due to their ability to disrupt microbial membranes.

- Anticancer Properties : Some studies suggest that pyrrolidinium compounds can induce apoptosis in cancer cells by activating specific signaling pathways.

- Neuroprotective Effects : Pyrrolidinium derivatives may offer protection against neurodegenerative diseases by modulating neurotransmitter release and reducing oxidative stress.

Case Studies

- Antimicrobial Efficacy

- Anticancer Activity

- Neuroprotection

Comparative Analysis of Biological Activities

Q & A

Q. What are the primary challenges in synthesizing pyrrolidinium-based ionic liquids with complex dioxolanyl substituents?

The synthesis of such compounds often involves multi-step functionalization, including chloromethylation or bromomethylation of polymer backbones (e.g., SEBS copolymers) followed by quaternization with pyrrolidine derivatives. Key challenges include low reactivity of chloromethylated precursors and insolubility of ionized polymers, which limit purification and characterization. Bromomethylated SEBS is recommended to improve reaction rates with pyrrolidine . Solvent compatibility and steric hindrance from bulky dioxolanyl groups further complicate synthesis .

Q. How can researchers quantify the solubility of pyrrolidinium salts in aqueous systems?

Electrical conductivity measurements are a robust method for determining water solubility, particularly for hexafluorophosphate-based pyrrolidinium salts. The solubility trend follows: pyrrolidinium > piperidinium > ammonium/phosphonium. COSMO-RSp predictive modeling can estimate solid-liquid equilibria, reducing experimental workload. Molar volume correlations also aid in solubility predictions .

Q. What analytical techniques are suitable for characterizing pyrrolidinium cations in ionic liquids?

Q. How can the ionic conductivity of pyrrolidinium-based anion exchange membranes (AEMs) be optimized for electrolysis applications?

Conductivity is limited by the low pKa of pyrrolidinium groups. Strategies include:

- Structural modification : Introducing electron-donating substituents to increase pKa while maintaining alkaline stability.

- Polymer design : Incorporating flexible spacers (e.g., ethylene-butylene segments) to enhance ion mobility.

- Solvent engineering : Identifying solvent mixtures that dissolve functionalized SEBS copolymers without degrading ionic groups .

Q. What methodologies address contradictions in thermal stability vs. ionic conductivity for pyrrolidinium-based polymer electrolytes?

Ether-functionalized pyrrolidinium cations improve conductivity but reduce thermal stability. A balanced approach involves:

Q. How does side-chain length influence the biodegradability of 1-alkyl-1-methylpyrrolidinium compounds?

Biodegradability increases with alkyl chain length: ethyl (not readily biodegradable) → butyl (inherently biodegradable) → octyl (readily biodegradable). Hydroxyl-containing side chains promote mineralization. For dioxolanyl-substituted pyrrolidinium salts, biodegradability studies should focus on hydrolytic cleavage of ether linkages .

Q. What computational tools predict the performance of pyrrolidinium-based organic ionic plastic crystals (OIPCs) in solid-state batteries?

Material informatics (MI) models trained on literature data can screen candidates by correlating ionic conductivity with structural features (e.g., cation symmetry, anion size). For example, MI-guided synthesis identified a pyrrolidinium-based OIPC with 1.75 × 10⁻⁴ S cm⁻¹ conductivity at 25°C. Density functional theory (DFT) simulations further optimize ion-pair dissociation .

Methodological Considerations

- Contradiction resolution : When solubility and conductivity data conflict (e.g., high conductivity but low solubility), use COSMO-RS simulations to reconcile experimental and theoretical results .

- Data validation : Cross-validate chromatographic purity data (HPLC) with thermal analysis (TGA/DSC) to ensure sample integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.